KI-7

Description

Structure

3D Structure

Properties

IUPAC Name |

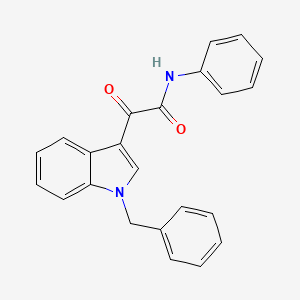

2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMGZFRIEZRHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of CKI-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKI-7, a potent and ATP-competitive inhibitor, has been instrumental in elucidating the physiological roles of Casein Kinase 1 (CK1). This technical guide provides a comprehensive overview of the mechanism of action of Cthis compound, detailing its primary targets, effects on key signaling pathways, and methodologies for its study. Quantitative data on its kinase selectivity are presented, alongside detailed experimental protocols for relevant assays. Visual diagrams of affected signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and cellular consequences.

Introduction

Cthis compound, with the chemical name N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a well-characterized small molecule inhibitor primarily targeting the Casein Kinase 1 (CK1) family of serine/threonine kinases.[1][2][3][4][5] CK1 isoforms are ubiquitously expressed and play critical regulatory roles in a multitude of cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. By inhibiting CK1, Cthis compound serves as a valuable tool for dissecting the intricate functions of this kinase family. This guide will delve into the molecular basis of Cthis compound's inhibitory action, its selectivity profile, and its impact on major signaling cascades, namely the Wnt and Hedgehog pathways.

Kinase Selectivity Profile of Cthis compound

Cthis compound exhibits a distinct selectivity profile, potently inhibiting CK1 while displaying lower affinity for a range of other kinases. This selectivity is crucial for its utility as a specific research tool. The inhibitory activity of Cthis compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).

| Kinase Target | IC50 (µM) | Ki (µM) |

| Casein Kinase 1 (CK1) | 6 | 8.5 |

| Casein Kinase 2 (CK2) | 90 | - |

| Protein Kinase C (PKC) | >1000 | - |

| CaM Kinase II (CaMKII) | 195 | - |

| cAMP-dependent Protein Kinase (PKA) | 550 | - |

| Serum/glucocorticoid-regulated kinase (SGK) | Inhibited | - |

| Ribosomal S6 Kinase 1 (S6K1) | Inhibited | - |

| Mitogen- and stress-activated protein kinase-1 (MSK1) | Inhibited | - |

| Data compiled from multiple sources.[3][6][7] |

Mechanism of Action in Key Signaling Pathways

Cthis compound's primary mechanism of action is the competitive inhibition of ATP binding to the active site of CK1. This prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby blocking downstream signaling events.

Wnt Signaling Pathway

The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. A key regulatory component of this pathway is the β-catenin destruction complex. In the absence of a Wnt signal, this complex, which includes Axin, APC, GSK-3β, and CK1, facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin.

CK1 initiates this process by phosphorylating β-catenin at Serine 45 (S45). This "priming" phosphorylation event is a prerequisite for subsequent phosphorylation by GSK-3β at Thr41, Ser37, and Ser33. These further phosphorylations mark β-catenin for ubiquitination and degradation.

Cthis compound, by inhibiting CK1, prevents the initial priming phosphorylation of β-catenin at S45. This disruption of the phosphorylation cascade stabilizes β-catenin, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic patterning and cell proliferation. The key effectors of this pathway are the Gli family of transcription factors (Ci in Drosophila). In the absence of the Hh ligand, full-length Gli is phosphorylated by several kinases, including PKA, GSK-3β, and CK1. This phosphorylation leads to the proteolytic cleavage of Gli into a shorter repressor form (GliR), which translocates to the nucleus and inhibits the transcription of Hh target genes.

Upon Hh binding to its receptor Patched (Ptch), the inhibitory effect on Smoothened (Smo) is relieved. Activated Smo then inhibits the phosphorylation and cleavage of Gli. The full-length activator form of Gli (GliA) accumulates, translocates to the nucleus, and activates the transcription of Hh target genes.

CK1-mediated phosphorylation is a critical step in the processing of Gli to its repressor form. By inhibiting CK1, Cthis compound can block this phosphorylation event, leading to the accumulation of the full-length, active form of Gli and potentially activating the Hedgehog pathway.[8][9]

Experimental Protocols

In Vitro CK1 Kinase Assay (Radioactive)

This protocol describes a method to measure the activity of CK1 and the inhibitory effect of Cthis compound by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[1][2][4]

Materials:

-

Recombinant human CK1δ or CK1ε

-

Casein (dephosphorylated) as a substrate

-

Cthis compound

-

[γ-³²P]ATP

-

Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 1 mM EGTA, 2.5 mM DTT

-

ATP Solution (10 mM)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare the Kinase Reaction Mix: For each reaction, combine 10 µL of 5X Kinase Assay Buffer, 10 µL of substrate (1 mg/mL casein), and deionized water to a final volume of 40 µL.

-

Prepare Cthis compound dilutions in the appropriate solvent (e.g., DMSO) at various concentrations. Add 5 µL of the Cthis compound dilution or solvent control to the Kinase Reaction Mix.

-

Add 5 µL of recombinant CK1 enzyme to initiate the reaction. Incubate at 30°C for 10 minutes.

-

Start the phosphorylation reaction by adding 10 µL of a mix of cold ATP and [γ-³²P]ATP.

-

After 20 minutes of incubation at 30°C, stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone and let the papers air dry.

-

Place the dry papers into scintillation vials and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Cthis compound concentration compared to the solvent control and determine the IC50 value.

Cell-Based Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the activity of the canonical Wnt signaling pathway by using a luciferase reporter construct under the control of TCF/LEF responsive elements.[5]

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOP-Flash and FOP-Flash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

Cthis compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with either TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing either Wnt3a conditioned medium (to activate the pathway) or control medium.

-

Treat the cells with various concentrations of Cthis compound or a vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity in response to Wnt3a and the inhibitory effect of Cthis compound. The FOP-Flash reporter serves as a negative control for the specificity of TCF/LEF-mediated transcription.

Conclusion

Cthis compound is a valuable pharmacological tool for investigating the cellular functions of Casein Kinase 1. Its primary mechanism of action involves the ATP-competitive inhibition of CK1, leading to the modulation of key signaling pathways such as Wnt and Hedgehog. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize Cthis compound in their studies. A thorough understanding of its kinase selectivity and mechanism of action is paramount for the accurate interpretation of experimental results and the advancement of our knowledge of CK1-mediated cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ATP synthase activity assay (radioactive) [protocols.io]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. laboratorynotes.com [laboratorynotes.com]

CKI-7: An In-depth Technical Guide to a Casein Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed and highly conserved across eukaryotes.[1] In mammals, the CK1 family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) that play crucial roles in a multitude of cellular processes, including DNA repair, cell cycle progression, apoptosis, and signal transduction.[2][3][4] Given their integral role in cellular function, dysregulation of CK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep phase syndromes. This has led to significant interest in the development of small molecule inhibitors targeting CK1 as potential therapeutic agents.

This technical guide focuses on CKI-7, a potent and ATP-competitive inhibitor of Casein Kinase 1.[5][6] We will delve into its mechanism of action, inhibitory activity, and its effects on key signaling pathways. This guide also provides detailed experimental protocols for assays relevant to the study of Cthis compound and presents visualizations of key cellular pathways and experimental workflows.

Cthis compound: Core Properties and Inhibitory Activity

Cthis compound, with the chemical name N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, was one of the first identified inhibitors of CK1.[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[5][6]

Quantitative Inhibitory Data

The inhibitory potency of Cthis compound has been characterized against CK1 and a panel of other kinases. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.

| Kinase Target | IC50 | Ki | Reference(s) |

| Casein Kinase 1 (general) | 6 µM | 8.5 µM | [5][7] |

| Casein Kinase 2 | 90 µM | - | [7][8] |

| Protein Kinase C (PKC) | >1000 µM | - | [7][8] |

| CaM Kinase II (CaMKII) | 195 µM | - | [7][8] |

| cAMP-dependent Protein Kinase (PKA) | 550 µM | - | [7][8] |

| SGK | Potent Inhibition | - | [3][5][9][10] |

| Ribosomal S6 Kinase-1 (S6K1) | Potent Inhibition | - | [3][5][9][10] |

| Mitogen- and Stress-Activated Protein Kinase-1 (MSK1) | Potent Inhibition | - | [3][5][9][10] |

Note: Specific IC50 values for individual CK1 isoforms (α, δ, ε, γ) by Cthis compound are not consistently reported across the literature in a comparative manner. The general IC50 for CK1 is most frequently cited.

Key Signaling Pathways Modulated by Cthis compound

Cthis compound has been shown to modulate several critical signaling pathways through its inhibition of CK1. These include the Wnt, Hedgehog, and circadian rhythm pathways.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. A key regulatory step in the canonical Wnt pathway is the phosphorylation of β-catenin by a destruction complex, which includes CK1α and Glycogen Synthase Kinase 3 (GSK3). CK1α initiates the phosphorylation of β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3, leading to its ubiquitination and proteasomal degradation.[7][11] In the presence of a Wnt ligand, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[12][13][14] By inhibiting CK1α, Cthis compound can suppress the initial phosphorylation of β-catenin, leading to its stabilization and the potentiation of Wnt signaling in certain contexts.[5]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is another evolutionarily conserved pathway vital for embryonic patterning and adult tissue maintenance.[11][15] In the absence of the Hh ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO). This leads to the phosphorylation of the Gli family of transcription factors by a complex including PKA, GSK3, and CK1, resulting in their proteolytic cleavage into repressor forms.[1][16] Upon Hh binding to PTCH, SMO is activated, leading to the inhibition of Gli processing and the conversion of full-length Gli into a transcriptional activator.[15] CK1 plays a dual role in this pathway; it is involved in the inhibitory phosphorylation of Gli in the absence of Hh, but it can also positively regulate the pathway by phosphorylating SMO and Gli activator forms in the presence of Hh.[5][6] Cthis compound, by inhibiting CK1, can thus modulate Hh signaling, though the specific outcome may be context-dependent.

Circadian Rhythm

The circadian rhythm is the internal biological clock that regulates the sleep-wake cycle and other physiological processes.[16] A core component of the mammalian circadian clock is a transcriptional-translational feedback loop involving the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. CK1δ and CK1ε play a pivotal role in this loop by phosphorylating PER proteins, which regulates their stability and nuclear translocation.[1][8][16] Phosphorylation by CK1 can mark PER for degradation, thus influencing the period length of the circadian rhythm.[8] Inhibition of CK1δ/ε by compounds like Cthis compound has been shown to lengthen the circadian period.[16]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of Cthis compound

This protocol describes a radiometric filter-binding assay to determine the IC50 value of Cthis compound for a specific CK1 isoform.

Materials:

-

Recombinant human CK1 isoform (e.g., CK1δ or CK1ε)

-

Cthis compound

-

α-casein (substrate)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

-

ATP solution (in kinase buffer)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper (P81)

-

Scintillation counter and fluid

Procedure:

-

Prepare a serial dilution of Cthis compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase buffer, the CK1 isoform, and α-casein.

-

Add the diluted Cthis compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let the papers air dry.

-

Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the Cthis compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Luciferase Reporter Assay for Wnt Signaling

This protocol outlines a method to assess the effect of Cthis compound on Wnt signaling using a TCF/LEF-responsive luciferase reporter cell line.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

Cthis compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media to stimulate the Wnt pathway.

-

Concurrently, treat the cells with a serial dilution of Cthis compound or vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the Cthis compound concentration to determine its effect on Wnt signaling.

Cell-Based Luciferase Reporter Assay for Hedgehog Signaling

This protocol describes a method to evaluate the impact of Cthis compound on Hedgehog signaling using a Gli-responsive luciferase reporter cell line.

Materials:

-

NIH/3T3 cells (or other responsive cell line)

-

Gli-responsive luciferase reporter plasmid

-

Renilla luciferase plasmid

-

Transfection reagent

-

Recombinant Sonic Hedgehog (Shh) or a Smoothened agonist (e.g., SAG)

-

Cthis compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed NIH/3T3 cells in a 96-well plate.

-

Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

-

After 24 hours, replace the medium with low-serum medium and starve the cells for 4-6 hours.

-

Stimulate the Hedgehog pathway by adding recombinant Shh or SAG to the medium.

-

Simultaneously, treat the cells with various concentrations of Cthis compound or a vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities.

-

Normalize the firefly luciferase signal to the Renilla signal.

-

Analyze the data to determine the dose-dependent effect of Cthis compound on Hedgehog signaling.

Conclusion

Cthis compound is a valuable tool for studying the diverse roles of Casein Kinase 1 in cellular signaling. Its ATP-competitive nature and inhibitory activity against CK1 make it a useful probe for dissecting the Wnt, Hedgehog, and circadian rhythm pathways, among others. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Cthis compound in their specific systems of interest. Further research into the isoform selectivity of Cthis compound and its in vivo efficacy will continue to enhance our understanding of CK1 biology and its potential as a therapeutic target.

References

- 1. pnas.org [pnas.org]

- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Phosphorylation and Circadian Molecular Timing [frontiersin.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. protocols.io [protocols.io]

- 11. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. google.com [google.com]

- 15. assayquant.com [assayquant.com]

- 16. tandfonline.com [tandfonline.com]

CKI-7: An In-depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by CKI-7, a potent inhibitor of Casein Kinase 1 (CK1). The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and clear visualizations of the core molecular pathways.

Introduction to Cthis compound

Cthis compound, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a well-characterized, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1][2] CK1 is a family of serine/threonine kinases involved in a multitude of cellular processes, including Wnt and Hedgehog signaling, cell cycle progression, and apoptosis.[3] Due to the integral role of CK1 in these pathways, which are often dysregulated in diseases like cancer, Cthis compound serves as a critical tool for both basic research and as a lead compound for therapeutic development.[4][5][6]

Cthis compound exhibits selectivity for CK1 over several other kinases, although it has been shown to inhibit other kinases such as SGK, S6K1, and MSK1 at higher concentrations.[1][7] Its primary mechanism of action is the inhibition of the phosphotransferase activity of CK1, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data: Kinase Inhibition Profile of Cthis compound

The following table summarizes the inhibitory activity of Cthis compound against various protein kinases, providing key quantitative metrics for evaluating its potency and selectivity.

| Kinase Target | Inhibition Constant (Ki) | IC50 Value |

| Casein Kinase 1 (CK1) | 8.5 µM | 6 µM[1] |

| Casein Kinase 2 (CK2) | - | 90 µM[2][8] |

| Protein Kinase C (PKC) | - | >1000 µM[2][8] |

| CaM Kinase II (CaMKII) | - | 195 µM[2][8] |

| cAMP-dependent Protein Kinase (PKA) | - | 550 µM[2][8] |

| SGK | - | Inhibited (concentration not specified)[1] |

| Ribosomal S6 Kinase-1 (S6K1) | - | Inhibited (concentration not specified)[1] |

| Mitogen- and stress-activated protein kinase-1 (MSK1) | - | Inhibited (concentration not specified)[1] |

Core Downstream Signaling Pathways

Cthis compound modulates several critical signaling pathways primarily through its inhibition of CK1. The most well-documented of these are the Wnt/β-catenin and Hedgehog pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, CK1, along with Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[9][10] Wnt ligand binding to its receptor complex inhibits this "destruction complex," allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[10] CK1 also plays a positive role in the pathway by phosphorylating the Dishevelled (Dvl) protein upon Wnt stimulation.[11][12]

Cthis compound inhibits Wnt signaling by preventing these CK1-mediated phosphorylation events.[13] Treatment with Cthis compound has been shown to suppress the phosphorylation of Dvl and prevent the stabilization of β-catenin induced by Wnt ligands.[11][13]

Caption: Cthis compound inhibits the Wnt/β-catenin pathway by blocking CK1.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and adult tissue homeostasis.[14] In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO).[14] This allows for the sequential phosphorylation of the GLI family of transcription factors by PKA, CK1, and GSK3β, leading to their proteolytic cleavage into a repressor form.[14][15] Upon Hh binding to PTCH, SMO is activated, the phosphorylation and cleavage of GLI are inhibited, and full-length GLI acts as a transcriptional activator.[15]

CK1 is a key kinase in the phosphorylation cascade that marks GLI proteins for processing into their repressor forms.[14][15] By inhibiting CK1, Cthis compound prevents this phosphorylation, which can lead to the accumulation of GLI activator forms and potentially paradoxical activation of the pathway, or disruption of the precise regulation required for normal function.

Caption: Cthis compound disrupts Hedgehog signaling by inhibiting CK1-mediated GLI processing.

Cell Cycle and Apoptosis

Cthis compound has been demonstrated to induce cell cycle-dependent caspase-3 activation and apoptosis.[1] While CK1 is involved in cell cycle progression, Cthis compound also acts as a selective inhibitor of Cdc7 kinase, a key regulator of the cell cycle.[1][16] This dual inhibition likely contributes to its effects on cell cycle arrest and apoptosis induction, making it a compound of interest in oncology research.[1]

Caption: Cthis compound induces cell cycle arrest and apoptosis via kinase inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the effects of Cthis compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of Cthis compound to inhibit the enzymatic activity of a target kinase (e.g., CK1).

Methodology:

-

Reagents and Materials: Purified recombinant CK1 enzyme, kinase buffer, ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), specific peptide substrate for CK1, Cthis compound stock solution (in DMSO), 96-well plates, scintillation counter or luminescence plate reader.

-

Procedure: a. Prepare serial dilutions of Cthis compound in kinase buffer. b. In a 96-well plate, add the kinase buffer, the specific peptide substrate, and the diluted Cthis compound or DMSO (vehicle control). c. Add the purified CK1 enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature. d. Start the kinase reaction by adding ATP. e. Incubate the reaction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid). g. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. h. Wash the membrane to remove unincorporated ATP. i. Quantify the amount of phosphorylated substrate. For radiolabeled assays, use a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), measure the luminescence generated.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of Cthis compound concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC50 value.

Western Blot for Phosphoprotein Analysis

This protocol is used to detect changes in the phosphorylation state of downstream targets like Dvl or β-catenin in cell lysates after Cthis compound treatment.

Methodology:

-

Cell Culture and Treatment: a. Plate cells (e.g., HeLa or HEK293T) and grow to 70-80% confluency. b. Treat cells with varying concentrations of Cthis compound or DMSO for a specified duration. In Wnt pathway studies, cells may be co-treated with a Wnt ligand (e.g., Wnt-3a conditioned medium) to stimulate the pathway.[11]

-

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. d. Collect the supernatant containing the protein extract.

-

Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). b. Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Dvl) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash the membrane again with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Dvl) or a housekeeping protein (e.g., β-actin or GAPDH). Quantify band intensities to determine the relative change in phosphorylation.

Cell Viability and Apoptosis Assay

This experiment assesses the effect of Cthis compound on cell survival and programmed cell death.

Methodology:

-

Cell Plating and Treatment: Plate cancer cell lines in 96-well plates and allow them to adhere overnight. Treat with a range of Cthis compound concentrations.

-

Viability Assay (e.g., MTT or CellTiter-Glo®): a. After a desired incubation period (e.g., 24, 48, or 72 hours), add the viability reagent to each well according to the manufacturer's instructions. b. Incubate as required. c. Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): a. Treat cells in 6-well plates with Cthis compound. b. Harvest the cells (including floating cells in the medium). c. Wash the cells with PBS and resuspend them in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. e. Incubate in the dark for 15 minutes at room temperature. f. Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Validation of new Casein Kinase 1 (CK1) small molecule inhibitor compounds and characterization of Inhibitors of Wnt Production (IWPs) as inhibitors of CK1δ [oparu.uni-ulm.de]

- 4. bioengineer.org [bioengineer.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 7. CKI 7 dihydrochloride | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]

- 8. selleckchem.com [selleckchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of kinases in the Hedgehog signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cthis compound | CDK | Casein Kinase | S6 Kinase | ROCK | SGK | TargetMol [targetmol.com]

A Technical Guide to Casein Kinase 1 (CK1) Inhibition by CKI-7: Functions, Pathways, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological functions of the Casein Kinase 1 (CK1) family of serine/threonine kinases and the mechanistic implications of their inhibition by the small molecule CKI-7. CK1 isoforms are integral regulators of numerous critical cellular processes, and their dysregulation is implicated in various pathologies, including cancer and circadian rhythm disorders. Cthis compound, as one of the first-developed inhibitors, remains a vital tool for elucidating the specific roles of CK1 in these complex biological systems.

Cthis compound: A Profile of a Casein Kinase 1 Inhibitor

Cthis compound is an ATP-competitive inhibitor of Casein Kinase 1.[1][2][3] It has been instrumental in dissecting the physiological roles of the seven human CK1 isoforms (α, γ1, γ2, γ3, δ, ε, and α-like). While it is considered selective for CK1 over many other kinases, it's crucial for researchers to be aware of its broader selectivity profile, which includes activity against other kinases such as SGK, S6K1, and MSK1.[1][2][3][4]

Quantitative Inhibitory Profile of Cthis compound

The inhibitory potency of Cthis compound varies across different CK1 isoforms and other kinases. The following table summarizes key quantitative data from in vitro kinase assays, providing a comparative overview of its activity.

| Target Kinase | IC50 Value (μM) | Ki Value (μM) | Notes |

| Casein Kinase 1 (CK1) | 6 | 8.5 | General potency against CK1.[1][2][3][4] |

| CK1δ | 6 | - | [5] |

| CK1α | 113 | - | [6] |

| CK1αS (splice variant) | 113 | - | [6] |

| CK1αL (splice variant) | 236 | - | [6] |

| CK1αLS (splice variant) | 224 | - | [6] |

| Casein Kinase 2 (CK2) | 90 | - | Demonstrates selectivity for CK1 over CK2.[4] |

| Protein Kinase C (PKC) | >1000 | - | [4] |

| CaM Kinase II (CaMKII) | 195 | - | [4] |

| Protein Kinase A (PKA) | 550 | - | [4] |

| SGK | Inhibited | - | Off-target effect.[1][2][3][4] |

| S6K1 | Inhibited | - | Off-target effect.[1][2][3][4] |

| MSK1 | Inhibited | - | Off-target effect.[1][2][3][4] |

Core Biological Functions & Signaling Pathways Targeted by Cthis compound

Cthis compound's utility lies in its ability to modulate key signaling pathways where CK1 is a central player. The following sections detail these pathways and the consequences of CK1 inhibition.

The Wnt/β-catenin Signaling Pathway

The Wnt pathway is fundamental to embryonic development and adult tissue homeostasis, with its dysregulation being a hallmark of many cancers.[7] CK1 isoforms, particularly α, δ, and ε, have a dual and critical role in this pathway.[8]

In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Serine 45.[9] This "priming" phosphorylation is a prerequisite for subsequent phosphorylation by GSK3β, which marks β-catenin for ubiquitination and proteasomal degradation.[9][10] By inhibiting CK1α, Cthis compound prevents this initial phosphorylation step, thereby blocking β-catenin degradation.

Conversely, upon Wnt stimulation, CK1δ/ε are involved in phosphorylating the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl), which leads to the inactivation of the β-catenin destruction complex.[8][11] Inhibition of CK1δ/ε by Cthis compound can suppress this Wnt-induced signal. For instance, Cthis compound treatment has been shown to inhibit the Wnt3a-dependent phosphorylation of Dvl and suppress the stabilization of β-catenin.[1][12]

Regulation of the Circadian Rhythm

The circadian clock is an internal timekeeping mechanism that regulates a wide array of physiological processes. This clock is driven by a transcription-translation feedback loop. The CK1δ and ε isoforms are core components of this machinery, primarily through their role in phosphorylating the Period (PER) proteins.

Phosphorylation of PER proteins by CK1δ/ε is a critical step that governs their stability and nuclear translocation.[13] This post-translational modification marks PER for proteasomal degradation, and the timing of this event is essential for maintaining the ~24-hour cycle of the clock.[14] Inhibition of CK1δ/ε by Cthis compound can, therefore, lengthen the circadian period by stabilizing PER proteins. This makes Cthis compound a valuable pharmacological tool for studying the molecular gears of the circadian clock.

DNA Damage Response and p53 Regulation

CK1 isoforms α, δ, and ε are also implicated in the DNA damage response (DDR), a network of pathways that detect, signal, and repair DNA lesions.[8] A key substrate in this process is the tumor suppressor protein p53. CK1α, δ, and ε can directly phosphorylate p53 at its N-terminus, leading to its activation.[8] Furthermore, CK1δ can phosphorylate MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This phosphorylation reduces the interaction between MDM2 and p53, thereby stabilizing and activating p53.[8] By inhibiting these CK1 isoforms, Cthis compound can potentially attenuate the p53-mediated response to DNA damage, a critical consideration in cancer therapy research.

Key Experimental Protocols

The following sections provide an overview of standard methodologies used to investigate the effects of Cthis compound on CK1 activity.

In Vitro Kinase Assay for IC50 Determination

This assay directly measures the ability of Cthis compound to inhibit the enzymatic activity of a purified CK1 isoform. It is the gold standard for determining the IC50 value of an inhibitor.

Methodology:

-

Reaction Mix Preparation: A reaction buffer is prepared containing ATP (often radiolabeled [γ-³²P]ATP or coupled to an ADP-Glo™ system), a generic or specific peptide substrate (e.g., casein or a synthetic peptide), and MgCl₂.

-

Enzyme and Inhibitor Incubation: Recombinant purified CK1 enzyme is pre-incubated with varying concentrations of Cthis compound (and a DMSO vehicle control) for a short period at room temperature.

-

Initiation of Reaction: The kinase reaction is initiated by adding the ATP/substrate mix to the enzyme/inhibitor solution. The reaction proceeds for a defined time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper). The amount of phosphorylated substrate is then quantified.

-

Radiometric Assay: The amount of ³²P incorporated into the substrate is measured using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): The amount of ADP produced is measured via a luminescence reaction, which is inversely proportional to the remaining kinase activity.

-

-

Data Analysis: The percentage of inhibition at each Cthis compound concentration is calculated relative to the control. These data are then plotted on a semi-log graph to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Western Blot Analysis of β-catenin Levels

This cell-based assay is used to assess the effect of Cthis compound on the Wnt signaling pathway by measuring the levels of its key effector, β-catenin.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., HeLa, HEK293T) is cultured to an appropriate confluency. The cells are then treated with a Wnt ligand (e.g., Wnt3a-conditioned media) in the presence or absence of various concentrations of Cthis compound for a specified time (e.g., 1-4 hours). Control cells receive vehicle (DMSO).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading in the subsequent step.

-

SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for β-catenin. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to confirm equal protein loading across lanes.

-

Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). After another wash, a chemiluminescent substrate is added, and the light emitted is captured using a digital imager or X-ray film.

-

Analysis: The intensity of the β-catenin band in each lane is quantified and normalized to the corresponding loading control band. This allows for a comparison of β-catenin protein levels between different treatment conditions. An increase in β-catenin in Wnt3a-treated cells, which is reversed by Cthis compound, would be the expected outcome.[12]

Conclusion

Cthis compound, despite being one of the earlier developed inhibitors of Casein Kinase 1, remains a cornerstone tool for cell biologists, pharmacologists, and drug discovery professionals. Its ability to modulate fundamental cellular processes such as Wnt signaling, circadian rhythms, and the DNA damage response provides a powerful means to investigate the isoform-specific functions of CK1. A thorough understanding of its quantitative inhibitory profile, including its off-target effects, is paramount for the accurate interpretation of experimental results. The methodologies outlined herein represent standard approaches to leveraging Cthis compound as a chemical probe to continue unraveling the complex and vital roles of the CK1 family in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cthis compound | CDK | Casein Kinase | S6 Kinase | ROCK | SGK | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bioengineer.org [bioengineer.org]

- 8. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Axin-mediated CKI phosphorylation of β-catenin at Ser 45: a molecular switch for the Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

A Technical Guide to CKI-7: Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), a ubiquitous serine/threonine kinase implicated in a myriad of cellular processes. This document provides a comprehensive overview of the discovery, development, and molecular pharmacology of Cthis compound. It details its inhibitory activity, selectivity profile, and mechanism of action. Furthermore, this guide outlines key experimental protocols for its synthesis, in vitro kinase assays, and in vivo evaluation, and visually represents its interaction with critical signaling pathways.

Discovery and Development

Cthis compound was first described in a 1989 publication by Chijiwa et al. as a novel and selective inhibitor of Casein Kinase 1.[1] The researchers synthesized a series of isoquinolinesulfonamide derivatives and identified Cthis compound as a potent inhibitor of CK1. This initial study laid the groundwork for the use of Cthis compound as a valuable tool to probe the physiological functions of CK1.

Chemical Properties and Synthesis

Chemical Name: N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide Molecular Formula: C₁₁H₁₂ClN₃O₂S Molecular Weight: 285.75 g/mol

Synthesis Protocol

The synthesis of Cthis compound involves a two-step process starting from 5-chloroisoquinoline.

Step 1: Synthesis of 5-chloroisoquinoline-8-sulfonyl chloride

-

To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid, slowly add 5-chloroisoquinoline.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate, 5-chloroisoquinoline-8-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (Cthis compound)

-

Dissolve 5-chloroisoquinoline-8-sulfonyl chloride in a suitable aprotic solvent, such as dichloromethane.

-

To this solution, add a molar excess of ethylenediamine at room temperature with stirring.

-

The reaction is typically allowed to proceed for 4-6 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a methanol/dichloromethane gradient to yield pure Cthis compound.

Mechanism of Action and Biological Activity

Cthis compound functions as an ATP-competitive inhibitor of Casein Kinase 1.[1] This means it binds to the ATP-binding pocket of the CK1 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates.

Quantitative Inhibitory Activity

The inhibitory potency of Cthis compound against CK1 has been well-characterized.

| Parameter | Value (µM) | Reference |

| IC50 | 6 | [2] |

| Ki | 8.5 | [2] |

Kinase Selectivity Profile

While Cthis compound is a potent inhibitor of CK1, it also exhibits activity against other kinases, particularly at higher concentrations. Its selectivity has been profiled against a panel of kinases.

| Kinase | IC50 (µM) | Reference |

| Casein Kinase 1 (CK1) | 6 | [2] |

| Casein Kinase 2 (CK2) | 90 | [2] |

| Protein Kinase C (PKC) | >1000 | [2] |

| CaM Kinase II (CaMKII) | 195 | [2] |

| cAMP-dependent Protein Kinase (PKA) | 550 | [2] |

| Serum/glucocorticoid-regulated kinase (SGK) | Inhibits | [2] |

| Ribosomal S6 Kinase 1 (S6K1) | Inhibits | [2] |

| Mitogen- and stress-activated protein kinase-1 (MSK1) | Inhibits | [2] |

Role in Signaling Pathways

Casein Kinase 1 is a key regulator of numerous signaling pathways, and Cthis compound has been instrumental in elucidating these roles. One of the most well-studied pathways affected by Cthis compound is the Wnt signaling pathway.

Inhibition of the Wnt Signaling Pathway

CK1 is a critical component of the β-catenin destruction complex in the canonical Wnt signaling pathway. By inhibiting CK1, Cthis compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation. This, in turn, can modulate the expression of Wnt target genes.

Experimental Protocols

In Vitro Casein Kinase 1 Assay

This protocol outlines a radiometric filter-binding assay to determine the inhibitory activity of Cthis compound on CK1.

Materials:

-

Recombinant human Casein Kinase 1 (CK1)

-

Casein from bovine milk (dephosphorylated)

-

[γ-³²P]ATP

-

Cthis compound

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, dephosphorylated casein (substrate), and the desired concentration of Cthis compound or vehicle (DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a set time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let the paper air dry.

-

Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the Cthis compound treated samples to the vehicle control.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Cthis compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line known to be sensitive to CK1 inhibition

-

Cthis compound formulated for in vivo administration (e.g., in a solution of DMSO and saline)

-

Calipers for tumor measurement

-

Sterile surgical instruments for cell implantation

Workflow:

Conclusion

Cthis compound remains a cornerstone tool for researchers investigating the multifaceted roles of Casein Kinase 1 in cellular signaling and disease. Its well-defined mechanism of action, coupled with a substantial body of literature detailing its effects, makes it an invaluable pharmacological agent. This guide provides a foundational understanding of Cthis compound's history, properties, and applications, serving as a resource for its continued use in advancing our knowledge of kinase biology and its therapeutic potential.

References

The Structure-Activity Relationship of CKI-7: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1] Its discovery and characterization have provided a valuable chemical tool for dissecting the myriad cellular processes regulated by CK1, a family of serine/threonine kinases implicated in critical signaling pathways, including the Wnt/β-catenin cascade. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Cthis compound, detailing its inhibitory activity, the structural basis of its selectivity, and its effects on cellular signaling.

Quantitative Inhibitory Activity of Cthis compound and Analogs

The inhibitory potency of Cthis compound and its analogs against various protein kinases is summarized in the tables below. This data is essential for understanding the compound's selectivity profile and for guiding the design of more potent and specific inhibitors.

Table 1: Inhibitory Potency of Cthis compound against Various Protein Kinases

| Kinase | IC50 (μM) | Ki (μM) |

| Casein Kinase 1 (CK1) | 6 | 8.5 |

| Casein Kinase 2 (CK2) | 90 | 70 |

| Protein Kinase A (PKA) | 550 | - |

| Protein Kinase C (PKC) | >1000 | - |

| CaM Kinase II (CaMKII) | 195 | - |

| SGK | - | - |

| Ribosomal S6 Kinase-1 (S6K1) | - | - |

| Mitogen- and Stress-Activated Protein Kinase-1 (MSK1) | - | - |

Data compiled from multiple sources.[1]

Table 2: Structure-Activity Relationship of Cthis compound Analogs against CK1 and PKA

| Compound | Structure | Modification from Cthis compound | Ki (μM) vs. CK1 | Ki (μM) vs. PKA |

| Cthis compound | N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide | - | 8.5 | 550 |

| CKI-6 | N-(2-aminoethyl)-isoquinoline-8-sulfonamide | Removal of the 5-chloro group | 42.5 | >1000 |

| H9 | N-(2-aminoethyl)-isoquinoline-5-sulfonamide | Sulfonamide at position 5, no chloro group | 85 | 1.5 |

Data from Xu et al., 1995.[2]

Structural Basis of Cthis compound Activity and Selectivity

The crystal structure of the catalytic domain of Schizosaccharomyces pombe CK1 complexed with Cthis compound reveals the molecular basis for its inhibitory activity and selectivity.[3][4] Cthis compound binds to the ATP-binding pocket of the kinase, with the isoquinoline ring occupying the position of the adenine ring of ATP.

Key interactions contributing to the binding and selectivity of Cthis compound include:

-

Isoquinoline Ring: The nitrogen atom (N2) of the isoquinoline ring forms a crucial hydrogen bond with the backbone amide of Leu83 in the hinge region of the kinase. This interaction is conserved among many protein kinase inhibitors.[2]

-

5-Chloro Group: The chlorine atom at the 5th position of the isoquinoline ring makes a favorable hydrophobic interaction with the side chain of Tyr59. The removal of this chlorine group, as seen in the analog CKI-6, results in a significant decrease in potency against CK1.[2]

-

Sulfonamide Moiety: The sulfonamide group is positioned to interact with the solvent.

-

Ethylamine Side Chain: The positively charged amino group of the ethylamine side chain forms electrostatic interactions with Asp94 and also interacts with Ser91 and Asp94 through water-mediated hydrogen bonds.[2]

The selectivity of Cthis compound for CK1 over other kinases like PKA can be attributed to the specific amino acid residues within the ATP-binding pocket. For instance, the presence of Tyr59 in CK1, which interacts with the 5-chloro group of Cthis compound, is a key determinant of its higher affinity for CK1 compared to kinases that lack a corresponding tyrosine residue.[2]

Cthis compound and the Wnt/β-Catenin Signaling Pathway

Casein Kinase 1 plays a dual role in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation. Upon Wnt stimulation, CK1δ/ε is involved in the phosphorylation of the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated transcription.

Cthis compound, by inhibiting CK1, can modulate Wnt signaling. For example, Cthis compound has been shown to inhibit the Wnt-3a-dependent phosphorylation of Dvl.

Experimental Protocols

In Vitro Casein Kinase 1 Inhibition Assay

This protocol outlines a standard procedure for measuring the inhibitory activity of compounds like Cthis compound against CK1 in vitro.

Materials:

-

Recombinant human CK1δ or CK1ε

-

CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (Cthis compound or analogs) dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, CK1 substrate peptide, and [γ-³²P]ATP.

-

Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

-

Initiate Reaction: Add the recombinant CK1 enzyme to the reaction mix. Immediately add the diluted test compound or DMSO (for control) to the reaction tubes.

-

Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper square to stop the reaction.

-

Washing: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay is used to measure the effect of compounds on the transcriptional activity of the canonical Wnt pathway in cells.

Materials:

-

HEK293T or other suitable cell line

-

TOP-Flash and FOP-Flash reporter plasmids (containing TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Wnt3a conditioned media or purified Wnt3a ligand

-

Test compound (Cthis compound or analogs)

-

Lipofectamine or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the TOP-Flash (or FOP-Flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with the test compound or DMSO (control) for a specified period.

-

Wnt Stimulation: Stimulate the cells with Wnt3a conditioned media or purified Wnt3a to activate the pathway.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly (TOP/FOP) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity in response to Wnt3a stimulation and the percentage of inhibition by the test compound.

Conclusion

Cthis compound remains a cornerstone for studying the biological functions of Casein Kinase 1. Its well-characterized inhibitory profile and the available structural information provide a solid foundation for the structure-based design of next-generation CK1 inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide offer a starting point for researchers aiming to identify and characterize new modulators of the Wnt/β-catenin pathway and other CK1-dependent cellular processes. Further exploration of the isoquinoline sulfonamide scaffold holds promise for the development of novel therapeutics targeting diseases with dysregulated CK1 activity.

References

- 1. A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CKI-7: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1] CK1 is a family of serine/threonine kinases that play crucial roles in various cellular processes, including Wnt signaling, circadian rhythms, and cell cycle regulation. Due to its involvement in these fundamental pathways, Cthis compound has been utilized as a chemical probe to elucidate the physiological functions of CK1 and as a potential starting point for the development of therapeutic agents. This guide provides a detailed overview of the kinase selectivity profile of Cthis compound, experimental methodologies for its characterization, and visual representations of relevant signaling pathways and workflows.

Cthis compound Kinase Selectivity Profile

The inhibitory activity of Cthis compound has been characterized against a range of protein kinases. The following table summarizes the available quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50) and inhibitor binding constants (Ki).

| Kinase Target | IC50 (µM) | Ki (µM) | Notes |

| Casein Kinase 1 (CK1) | 6 | 8.5 | Primary target; ATP-competitive inhibition.[1] |

| Casein Kinase 2 (CK2) | 90 | - | Significantly lower potency compared to CK1. |

| Protein Kinase C (PKC) | >1000 | - | Very low to no inhibitory activity. |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | 195 | - | Moderate off-target inhibition. |

| cAMP-dependent Protein Kinase (PKA) | 550 | - | Low off-target inhibition. |

| Cdc7 Kinase | - | - | Cthis compound is a selective inhibitor, but specific IC50 values are not readily available in the public domain.[1] |

| Serum/Glucocorticoid-regulated Kinase (SGK) | - | - | Cthis compound inhibits SGK, but quantitative data is not widely published.[1] |

| Ribosomal S6 Kinase 1 (S6K1) | - | - | Cthis compound inhibits S6K1, but quantitative data is not widely published.[1] |

| Mitogen- and Stress-activated Protein Kinase-1 (MSK1) | - | - | Cthis compound inhibits MSK1, but quantitative data is not widely published.[1] |

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its validation and further development. Below are detailed methodologies for two common in vitro kinase assays.

Radiometric Kinase Assay

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

a. Materials:

-

Purified active kinase

-

Kinase-specific substrate (peptide or protein)

-

Cthis compound (or other test inhibitor)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

b. Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of Cthis compound (typically in a serial dilution) or a vehicle control (e.g., DMSO) to the reaction mixture. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure physiological relevance.

-

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Competition Binding Assay

This assay measures the ability of a test compound to displace a known, high-affinity labeled ligand from the kinase's active site.

a. Materials:

-

Purified kinase

-

A known, high-affinity fluorescent or biotinylated ligand (tracer) that binds to the kinase's ATP-binding site.

-

Cthis compound (or other test inhibitor)

-

Assay buffer (e.g., buffer compatible with the detection system)

-

Detection system (e.g., fluorescence polarization, FRET, or streptavidin-coated plates for biotinylated tracers)

b. Procedure:

-

Assay Plate Preparation: Add the assay buffer to the wells of a microplate.

-

Inhibitor Addition: Add serial dilutions of Cthis compound or a vehicle control to the wells.

-

Kinase and Tracer Addition: Add a pre-mixed solution of the purified kinase and the labeled tracer to the wells. The concentration of the tracer should be at or below its Kd for the kinase.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Detection: Measure the signal from the bound tracer using the appropriate detection system. In a competitive binding assay, a higher concentration of Cthis compound will result in a lower signal from the bound tracer.

-

Data Analysis: Calculate the percentage of tracer displacement for each Cthis compound concentration. Plot the percentage of displacement against the logarithm of the Cthis compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Cthis compound.

Experimental Workflow Diagram

Caption: General workflow for kinase inhibitor discovery and characterization.

References

The Off-Target Profile of CKI-7: A Technical Guide for Researchers

An In-depth Technical Examination of the Off-target Effects of the Casein Kinase 1 (CK1) Inhibitor, CKI-7

Introduction

Cthis compound, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a well-established ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1][2] While it has been a valuable tool in dissecting the roles of CK1 in various cellular processes, including the Wnt signaling pathway, it is crucial for researchers to understand its broader kinase selectivity profile. This technical guide provides a comprehensive overview of the known off-target effects of Cthis compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to aid in the design and interpretation of experiments.

Data Presentation: Quantitative Kinase Inhibition Profile of Cthis compound

The inhibitory activity of Cthis compound is not limited to CK1. It has been shown to inhibit several other kinases with varying degrees of potency. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Cthis compound against its primary target and known off-targets.

| Target Kinase | IC50 (µM) | Ki (µM) |

| Casein Kinase 1 (CK1) | 6[1][2][3] | 8.5[1][3] |

| Serum/Glucocorticoid-Regulated Kinase (SGK) | Potent inhibition, comparable to CK1[3] | - |

| Ribosomal S6 Kinase 1 (S6K1) | Inhibits[1][2][3] | - |

| Mitogen- and Stress-Activated Protein Kinase-1 (MSK1) | Inhibits[1][2][3] | - |

| Cell Division Cycle 7 (Cdc7) Kinase | Selective inhibitor[1][3] | - |

| Casein Kinase 2 (CK2) | 90[2] | - |

| Protein Kinase C (PKC) | >1000[2] | - |

| CaM Kinase II (CaMKII) | 195[2] | - |

| Cyclic AMP-dependent Protein Kinase (PKA) | 550[2] | - |

Experimental Protocols

The following sections detail generalized methodologies for assessing the inhibitory action of Cthis compound against its primary target and key off-targets.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the kinase activity and inhibition by compounds like Cthis compound using a radioactive filter-binding assay.

Materials:

-

Purified recombinant kinase (e.g., CK1, SGK1, S6K1, MSK1)

-

Kinase-specific substrate (e.g., α-casein for CK1)

-

Cthis compound (or other inhibitors) dissolved in DMSO

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper or similar filter membrane

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.

-

Inhibitor Addition: Add varying concentrations of Cthis compound (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Spot a portion of the reaction mixture onto the P81 phosphocellulose paper to stop the reaction.

-

Washing: Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 papers into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Cthis compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Visualizations

The off-target effects of Cthis compound can have significant consequences on cellular signaling. The following diagrams, generated using the DOT language, illustrate the canonical pathways affected by Cthis compound.

Wnt/β-Catenin Signaling Pathway

Cthis compound's primary target, CK1, is a key component of the β-catenin destruction complex. Inhibition of CK1 by Cthis compound can lead to the stabilization and nuclear translocation of β-catenin, thereby activating Wnt target gene expression.[3]

Caption: Cthis compound inhibits CK1, disrupting the β-catenin destruction complex.

SGK Signaling Pathway

Cthis compound inhibits Serum/Glucocorticoid-Regulated Kinase (SGK), which is involved in cell survival and ion transport.

Caption: Cthis compound directly inhibits the activity of SGK.

S6K1 and MSK1 Signaling Pathways

Cthis compound also demonstrates inhibitory activity against Ribosomal S6 Kinase 1 (S6K1) and Mitogen- and Stress-Activated Protein Kinase-1 (MSK1), which are key regulators of protein synthesis and gene expression.

Caption: Cthis compound inhibits both S6K1 and MSK1 signaling pathways.

Conclusion

While Cthis compound is a valuable tool for studying CK1, its off-target activities against SGK, S6K1, MSK1, and Cdc7 must be taken into consideration when interpreting experimental results. This guide provides researchers with the necessary data and conceptual frameworks to use Cthis compound more effectively and to be aware of its potential confounding effects. Careful experimental design, including the use of multiple structurally unrelated inhibitors and genetic approaches, is recommended to validate findings obtained with Cthis compound.

References

The Modulatory Role of CKI-7 in the Wnt Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Casein Kinase 1 (CK1) is a key serine/threonine kinase family that plays a complex and pivotal role in orchestrating Wnt signaling. CKI-7, a potent and ATP-competitive inhibitor of CK1, has emerged as a valuable tool for dissecting the intricate functions of CK1 in this pathway and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the role of Cthis compound in modulating the Wnt signaling pathway, with a focus on its mechanism of action, effects on key pathway components, and detailed experimental methodologies for its study.

Introduction to the Wnt Signaling Pathway and the Role of Casein Kinase 1

The Wnt signaling pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The canonical pathway is central to cell fate determination, proliferation, and differentiation. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Upon Wnt ligand binding to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1]

CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, are integral components of the Wnt pathway, exhibiting both positive and negative regulatory roles. CK1α is known to prime β-catenin for subsequent phosphorylation by GSK3β within the destruction complex, thus promoting its degradation. Conversely, CK1δ and CK1ε can phosphorylate Dishevelled (Dvl) and the LRP6 co-receptor, which are critical events for the activation of the Wnt pathway.[2][3] This dual functionality makes CK1 a critical and complex node in the regulation of Wnt signaling.

Cthis compound: A Chemical Probe for Modulating Wnt Signaling

Cthis compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Casein Kinase 1.[4] Its ability to inhibit CK1 activity provides a powerful means to investigate the multifaceted roles of CK1 in the Wnt signaling cascade.

Mechanism of Action of Cthis compound

Cthis compound's primary mechanism of action in the context of Wnt signaling is the inhibition of CK1's kinase activity. By preventing the phosphorylation of CK1 substrates, Cthis compound can either activate or inhibit the pathway, depending on the specific role of the targeted CK1 isoform and its substrate in a given cellular context. For instance, inhibition of CK1α-mediated phosphorylation of β-catenin can lead to its stabilization and pathway activation. Conversely, blocking CK1δ/ε-dependent phosphorylation of Dvl and LRP6 can suppress Wnt-induced signaling.